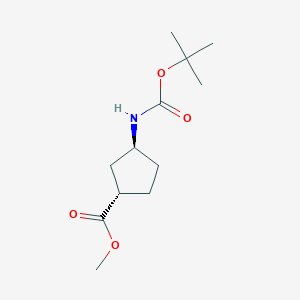

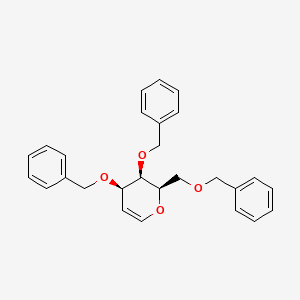

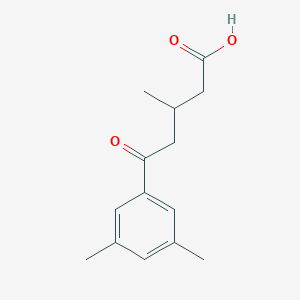

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves a series of transformations starting from 5-arylisoxazole-3-carboxylic acids, which are converted into hydroxamic acids and then rearranged to form 1,2,5-oxadiazoles . Another synthesis route involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride to yield nitriles, which are further converted into amide oximes and then into 1,2,4-oxadiazoles . Additionally, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile is transformed through Curtius rearrangement to produce isoxazole-containing sulfonamides and urea derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various analytical techniques. For instance, the structure of a 1,2,5-oxadiazole derivative is confirmed by single crystal X-ray analysis . These structural analyses are crucial for understanding the properties and reactivity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. They include heterocyclization reactions to form oxadiazoles , Curtius rearrangement to produce amines , and the formation of various functional groups such as sulfonamides and urea derivatives . These reactions are carefully chosen to introduce specific functional groups and to construct complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using advanced spectroscopic techniques such as IR, 1H NMR, 13C NMR, ESI-MS, and elemental analyses . The photophysical properties are evaluated by studying absorption and emission wavelengths in different solvents, revealing intense absorption and emission maxima . The nonlinear optical properties are also investigated, showing excellent optical limiting behavior, which is influenced by the presence of electron donor substituents . Additionally, some of the synthesized compounds exhibit significant antibacterial and lipoxygenase inhibitory activities, indicating potential pharmacological applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(3,5-dimethylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-4-10(2)6-12(5-9)13(15)7-11(3)8-14(16)17/h4-6,11H,7-8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFOVWJWRSOIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374415 |

Source

|

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

CAS RN |

845781-37-5 |

Source

|

| Record name | 5-(3,5-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.